molecular formula C10H13N3O2 B2772726 N1-isopropyl-N2-(pyridin-3-yl)oxalamide CAS No. 920189-11-3

N1-isopropyl-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2772726
CAS No.: 920189-11-3
M. Wt: 207.233
InChI Key: FBNFFCNBJXOVEK-UHFFFAOYSA-N
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Description

N1-isopropyl-N2-(pyridin-3-yl)oxalamide (CAS 920189-11-3) is a synthetic compound belonging to the oxalamide class, characterized by the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This reagent features a central oxalamide backbone flanked by an isopropyl group and a pyridin-3-yl (nicotinyl) ring system, a structure known to contribute to significant biological activity. Oxalamide derivatives are increasingly investigated in medicinal chemistry for their antimycobacterial properties . Research indicates that compounds within this chemical class exhibit promising activity against Mycobacterium tuberculosis and nontuberculous mycobacteria (NTM), with some derivatives showing minimum inhibitory concentration (MIC) values in the low micromolar range . The mechanism of action for oxalamides is an area of active investigation, with potential targets including mitochondrial enzymes such as Fumarylacetoacetate Hydrolase Domain Containing Protein 1 (FAHD1), which plays a regulatory role in the tricarboxylic acid (TCA) cycle . The structural motifs present in this compound make it a valuable building block for developing novel biochemical probes and for further SAR studies aimed at discovering new therapeutic agents. This product is intended for research purposes only and is not approved for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-propan-2-yl-N-pyridin-3-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-7(2)12-9(14)10(15)13-8-4-3-5-11-6-8/h3-7H,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNFFCNBJXOVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be an indispensable tool for determining the precise structure of N1-isopropyl-N2-(pyridin-3-yl)oxalamide in solution.

Proton (¹H) NMR Chemical Shift Analysis and Signal Assignment

A ¹H NMR spectrum would be expected to reveal the number of distinct proton environments and their connectivity. The isopropyl group should exhibit a doublet for the six equivalent methyl protons and a septet for the single methine proton. The pyridin-3-yl group would display characteristic signals in the aromatic region, with their splitting patterns and coupling constants providing information about their relative positions on the pyridine (B92270) ring. The two amide N-H protons would likely appear as broad singlets, with their chemical shifts potentially influenced by solvent and temperature.

Hypothetical ¹H NMR Data for this compound

Signal Chemical Shift (ppm) Multiplicity Integration Assignment
1 --- d 6H -CH(CH ₃)₂
2 --- sept 1H -CH (CH₃)₂
3 --- m 1H Pyridin-3-yl H
4 --- m 1H Pyridin-3-yl H
5 --- m 1H Pyridin-3-yl H
6 --- m 1H Pyridin-3-yl H
7 --- br s 1H -NH -isopropyl

Carbon-13 (¹³C) NMR and Nitrogen-15 (¹⁵N) NMR Studies for Backbone and Heteroatom Characterization

A ¹³C NMR spectrum would identify all unique carbon environments within the molecule. The two carbonyl carbons of the oxalamide backbone would be expected to resonate at low field (typically 160-180 ppm). The carbons of the isopropyl and pyridin-3-yl groups would appear in the aliphatic and aromatic regions, respectively.

Nitrogen-15 (¹⁵N) NMR, although less common, would provide direct information about the electronic environment of the three nitrogen atoms: the two amide nitrogens and the pyridine nitrogen.

Hypothetical ¹³C NMR Data for this compound

Carbon Chemical Shift (ppm)
C=O (amide) ---
C=O (amide) ---
Pyridin-3-yl C ---
Pyridin-3-yl C ---
Pyridin-3-yl C ---
Pyridin-3-yl C ---
Pyridin-3-yl C ---
-C H(CH₃)₂ ---

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation and Conformational Insights

Two-dimensional NMR experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular fragments.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the methine and methyl protons of the isopropyl group, and among the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which would be essential for connecting the isopropyl and pyridin-3-yl moieties to the oxalamide core.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, offering clues about the molecule's preferred conformation in solution.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

An IR spectrum would be expected to show characteristic absorption bands for the functional groups present in this compound. Strong bands in the region of 1650-1700 cm⁻¹ would correspond to the C=O stretching of the two amide groups. The N-H stretching vibrations would likely appear as one or two bands in the 3200-3400 cm⁻¹ region. The position and shape of these N-H bands could suggest the presence of intermolecular or intramolecular hydrogen bonding. C-H stretching and bending vibrations for the aliphatic and aromatic portions of the molecule, as well as C=C and C=N stretching from the pyridine ring, would also be present.

Hypothetical IR Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
--- Strong N-H stretch
--- Medium Aromatic C-H stretch
--- Medium Aliphatic C-H stretch
--- Strong C=O stretch (amide)
--- Medium C=C, C=N stretch (pyridine)

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition (C10H13N3O2). The fragmentation pattern in an MS/MS experiment would likely show characteristic losses of the isopropyl and pyridin-3-yl groups, as well as cleavage of the oxalamide backbone.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Despite a comprehensive search for scientific literature and crystallographic databases, detailed information regarding the crystal packing motifs, supramolecular assembly, and conformational analysis of this compound is not available in the public domain at this time.

Published research specifically detailing the three-dimensional structure and intermolecular interactions of this compound could not be located. Therefore, a thorough and scientifically accurate article based on the requested outline cannot be generated.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) serves as a powerful tool for investigating the ground state properties of molecules. These calculations could elucidate the fundamental aspects of N1-isopropyl-N2-(pyridin-3-yl)oxalamide's nature.

Geometry Optimization and Electronic Structure Analysis

A foundational step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Following optimization, an analysis of the electronic structure would reveal details about the distribution of electrons within the molecule. This includes generating molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions, which are key to understanding intermolecular interactions.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT methods are routinely used to predict spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms of this compound would provide valuable data for confirming its structure when compared with experimental spectra. Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) would help in identifying its characteristic functional groups and vibrational modes. Although general computational protocols for calculating parameters like 13C NMR chemical shifts are well-documented, specific values for this compound are not published. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. From the energies of these orbitals, global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to predict the compound's behavior in chemical reactions.

Conformational Landscape Exploration

The flexibility of this compound, particularly around its single bonds, means it can exist in various conformations. Understanding this landscape is vital as the conformation can significantly influence the molecule's activity.

Potential Energy Surface Scans for Rotational Barriers of N-Substituents

Potential energy surface (PES) scans are performed to explore the energy changes associated with the rotation around specific single bonds. For this molecule, scans would be conducted for the bonds connecting the isopropyl and pyridyl groups to the oxalamide core. This analysis would identify the most stable conformers (energy minima) and the transition states (energy maxima), thereby quantifying the energy barriers to rotation.

Influence of Isopropyl and Pyridyl Moieties on Molecular Conformation

While the framework for these computational studies is robust, the specific data and detailed findings for this compound are yet to be reported in scientific literature. Such research would be a valuable contribution to the chemical understanding of this compound.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. NCI analysis is a computational technique used to visualize and characterize these weak interactions.

Investigation of Intermolecular π-π Stacking and C-H···N Interactions in Supramolecular Assemblies

Similarly, a thorough search of scientific databases did not yield any publications that specifically investigate the intermolecular π-π stacking and C-H···N interactions for this compound. The pyridinyl ring in the molecule suggests the potential for π-π stacking interactions, and various C-H bonds could act as donors for C-H···N hydrogen bonds with the pyridine (B92270) nitrogen. These interactions would be significant in understanding the solid-state structure and crystal engineering of this compound. However, specific computational studies or crystallographic data required for such an analysis of this compound have not been reported in the reviewed literature.

Reaction Mechanism Studies through Computational Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping potential energy surfaces and identifying transition states. A detailed search for computational studies on the reaction pathways involving this compound, such as its synthesis or degradation, did not retrieve any relevant research articles. Therefore, there is currently no available information on the computationally modeled reaction mechanisms for this specific compound.

Based on an extensive search of public scientific databases and literature, there is a notable absence of specific computational and theoretical chemistry studies focused on this compound. While the molecular structure suggests the presence of interesting non-covalent interactions and potential for various chemical reactions, these have not yet been explored or reported in dedicated computational studies. Future research in this area would be valuable for a deeper understanding of the chemical and physical properties of this compound.

Coordination Chemistry and Metal Ligand Interactions

N1-isopropyl-N2-(pyridin-3-yl)oxalamide as a Ligand in Metal Complexes

This compound is a versatile ligand capable of forming stable complexes with a range of transition metals. Its structural features, combining a flexible oxalamide bridge with a pyridyl ring, allow for diverse coordination behaviors.

The this compound ligand possesses several potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, the two oxygen atoms of the oxalamide carbonyl groups, and the two nitrogen atoms of the amide functionalities. The actual coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating anions.

Based on studies of analogous pyridyl-oxalamide systems, the pyridyl nitrogen is a primary coordination site, readily binding to metal centers. The oxalamide moiety can coordinate in several ways:

Monodentate Coordination: The ligand can coordinate to a metal center through only the pyridyl nitrogen, leaving the oxalamide group unbound. This is more likely to occur in the presence of strongly coordinating co-ligands.

Bidentate N,O-Chelation: The ligand can form a stable five-membered chelate ring by coordinating through the pyridyl nitrogen and one of the adjacent oxalamide oxygen atoms. This is a common coordination mode for similar N-pyridyl amide ligands.

Bridging Coordination: The ligand can act as a bridge between two metal centers. This can occur in several ways:

The pyridyl nitrogen coordinates to one metal center, while one or both of the oxalamide oxygen atoms coordinate to a second metal center.

The two oxalamide oxygen atoms bridge two metal centers, a mode observed in some binuclear oxalamide complexes.

Deprotonation of the amide nitrogen atoms can also lead to coordination, particularly with harder metal ions or under basic conditions, resulting in anionic ligands that can form strong bonds with metal centers. The presence of the isopropyl group can sterically influence the preferred coordination geometry.

The synthesis of transition metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial, as it can influence the solubility of the reactants and the crystallinity of the resulting complex.

Palladium(II) Complexes: The reaction of this compound with a palladium(II) salt, such as palladium(II) chloride or palladium(II) acetate, in a solvent like acetonitrile (B52724) or dimethylformamide would be expected to yield a square planar Pd(II) complex. Depending on the stoichiometry and reaction conditions, either a mononuclear complex with the ligand acting as a bidentate N,O-chelate or a polynuclear complex with the ligand acting as a bridging unit could be formed.

Gold(III) Complexes: Gold(III) complexes can be synthesized by reacting the ligand with a gold(III) precursor, such as tetrachloroauric(III) acid (HAuCl₄). The resulting complexes are likely to be square planar, with the ligand potentially acting as a bidentate or monodentate donor, depending on the reaction conditions and the other ligands present in the coordination sphere.

Cadmium(II) Complexes: Cadmium(II), being a d¹⁰ metal ion, exhibits flexible coordination geometries, with coordination numbers ranging from four to seven being common. The reaction of this compound with a cadmium(II) salt, like cadmium(II) nitrate (B79036) or cadmium(II) chloride, could lead to the formation of mononuclear or polynuclear complexes. Given cadmium(II)'s preference for oxygen donors, coordination involving the oxalamide oxygen atoms is highly probable. In related systems with N,N'-bis(pyridin-3-ylmethyl)oxalamide, Cd(II) has been shown to form coordination polymers where the ligand bridges metal centers through the pyridyl nitrogen atoms. researchgate.net

Characterization of these complexes typically involves a combination of analytical techniques:

Elemental Analysis: To confirm the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the C=O, N-H, and pyridine ring stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Coordination to a diamagnetic metal ion like Pd(II) or Cd(II) will cause shifts in the proton and carbon signals of the ligand.

Electronic and Geometric Structure of this compound Metal Complexes

The electronic and geometric structures of metal complexes containing this compound are intrinsically linked to the coordination mode of the ligand and the nature of the metal ion.

Spectroscopic techniques are invaluable for elucidating the coordination of this compound to a metal center.

Infrared (IR) Spectroscopy: Upon complexation, characteristic shifts in the IR spectrum of the ligand are expected.

The ν(C=O) stretching vibrations of the oxalamide carbonyl groups, typically observed in the region of 1650-1700 cm⁻¹, are expected to shift to lower wavenumbers upon coordination of the oxygen atoms to a metal center. This is due to the weakening of the C=O bond upon electron donation to the metal.

The ν(N-H) stretching vibration of the amide groups, usually found around 3300 cm⁻¹, may also shift upon complexation, particularly if the amide nitrogen is involved in coordination or hydrogen bonding within the complex.

The pyridine ring vibrations, especially the in-plane and out-of-plane deformation modes, will be affected by the coordination of the pyridyl nitrogen to the metal ion, often resulting in shifts to higher wavenumbers.

NMR Spectroscopy: For diamagnetic complexes (e.g., with Pd(II) and Cd(II)), NMR spectroscopy provides detailed structural information.

The proton signals of the pyridine ring, particularly those on the carbons adjacent to the nitrogen atom, are expected to shift downfield upon coordination to a metal center due to the deshielding effect of the metal.

The N-H proton signals of the amide groups may also experience a downfield shift upon complexation, especially if they are involved in intramolecular hydrogen bonding stabilized by the coordination.

The signals of the isopropyl group may also be affected, providing information about the conformation of the ligand upon coordination.

The following table illustrates the expected spectroscopic shifts upon complexation, based on data from similar pyridyl-amide and oxalamide complexes.

Spectroscopic TechniqueFunctional GroupFree Ligand (Typical Range)Coordinated Ligand (Expected Shift)
IR Spectroscopy ν(C=O)1650-1700 cm⁻¹Lower wavenumber (e.g., 1620-1660 cm⁻¹)
ν(N-H)~3300 cm⁻¹Shift to lower or higher wavenumber
Pyridine ring vibrationsMultiple bandsShifts to higher wavenumbers
¹H NMR Spectroscopy Pyridyl-H (ortho to N)8.0-8.5 ppmDownfield shift (e.g., >8.5 ppm)
Amide-NH9.0-10.0 ppmDownfield shift

Single-crystal X-ray diffraction is the most definitive method for determining the precise geometric structure of these coordination compounds. While no crystal structures have been reported for complexes of this compound specifically, data from closely related structures provide valuable insights into the expected geometries.

Pd(II) Complexes: Palladium(II) complexes with N-donor ligands typically adopt a square planar geometry. For a bidentate N,O-coordination of this compound, a cis-arrangement of the coordinating atoms is expected. The Pd-N(pyridyl) bond distances are anticipated to be in the range of 2.0-2.1 Å, and the Pd-O(carbonyl) bond distances would likely be around 2.0-2.2 Å.

Au(III) Complexes: Gold(III) also strongly prefers a square planar coordination geometry. The Au-N and Au-O bond lengths are expected to be similar to those observed for Pd(II) complexes.

Cd(II) Complexes: Cadmium(II) is known for its flexible coordination sphere. Depending on the stoichiometry and the other ligands present, coordination numbers of 5 or 6 are common, leading to square pyramidal, trigonal bipyramidal, or octahedral geometries. In a potential coordination polymer with bridging this compound ligands, an octahedral geometry around the Cd(II) center is plausible, with the remaining coordination sites occupied by solvent molecules or counter-anions. For instance, in a related Cd(II) coordination polymer with N,N'-bis(pyridin-3-ylmethyl)oxalamide, the Cd(II) ion is octahedrally coordinated by four pyridyl nitrogen atoms from four different ligands and two water molecules. researchgate.net

The following table summarizes the expected geometric parameters for these metal complexes based on crystallographic data of similar compounds.

Metal IonExpected GeometryExpected Coordination NumberTypical M-N(pyridyl) Bond Length (Å)Typical M-O(carbonyl) Bond Length (Å)
Pd(II) Square Planar42.0 - 2.12.0 - 2.2
Au(III) Square Planar42.0 - 2.12.0 - 2.2
Cd(II) Octahedral, Trigonal Bipyramidal, Square Pyramidal5, 62.3 - 2.52.2 - 2.4

Influence of Ligand Substituents on Metal-Ligand Bonding and Complex Stability

The substituents on the oxalamide ligand, namely the isopropyl group and the pyridin-3-yl group, play a crucial role in determining the properties of the resulting metal complexes.

Steric Effects of the Isopropyl Group: The bulky isopropyl group can exert significant steric hindrance, which can influence both the coordination geometry and the stability of the complex. researchgate.net

Coordination Geometry: The steric bulk of the isopropyl group may favor the formation of complexes with lower coordination numbers or may influence the conformation of the ligand in the coordination sphere to minimize steric clashes.

Complex Stability: While excessive steric hindrance can destabilize a complex, the isopropyl group can also provide a "steric shield" around the metal center, protecting it from unwanted reactions and potentially increasing the kinetic stability of the complex.

Electronic Effects of the Pyridin-3-yl Group: The electronic properties of the pyridin-3-yl group influence the Lewis basicity of the coordinating nitrogen atom and, consequently, the strength of the metal-ligand bond.

Basicity of the Pyridyl Nitrogen: The pyridine ring is an electron-withdrawing group, which reduces the electron density on the nitrogen atom compared to a simple alkylamine. This makes it a moderately strong σ-donor. The position of the nitrogen within the ring (3-position) also influences its electronic properties.

Metal-Ligand Bond Strength: The strength of the M-N(pyridyl) bond will depend on the balance between the σ-donating ability of the nitrogen and any potential π-accepting character of the pyridine ring. The electronic nature of the metal ion is also a critical factor. For electron-rich metal centers, back-bonding to the π* orbitals of the pyridine ring can strengthen the metal-ligand interaction.

The combination of the steric bulk of the isopropyl group and the electronic properties of the pyridin-3-yl group in this compound makes it a ligand capable of forming a diverse range of metal complexes with tunable properties. The stability of these complexes will be a function of the chelate effect (if the ligand coordinates in a bidentate fashion), the steric interactions, and the electronic match between the ligand and the metal center.

Steric and Electronic Effects of the Isopropyl Group

The isopropyl group, attached to one of the amide nitrogens of the oxalamide backbone, exerts significant steric and electronic influence on the coordination of this compound to a metal center.

Steric Effects:

The bulkiness of the isopropyl group is a primary determinant of the stereochemistry of the resulting metal complexes. This steric hindrance can influence the ligand's conformation and its ability to coordinate with a metal ion. The presence of the isopropyl group can restrict the rotation around the N-C bond of the amide, potentially leading to a preferred orientation of the ligand upon coordination. In comparison to a less bulky substituent like a methyl or ethyl group, the isopropyl group will create a more crowded coordination sphere. This can affect the coordination number of the metal center, favoring lower coordination numbers to minimize steric repulsion between ligands.

Electronic Effects:

Electronically, the isopropyl group is an electron-donating group through an inductive effect (+I). This donation of electron density to the adjacent amide nitrogen can have several consequences for the ligand's coordination properties. Firstly, it can increase the basicity of the amide nitrogen, although this nitrogen is generally not the primary coordination site. More importantly, this electron-donating effect can be transmitted through the oxalamide backbone, subtly influencing the electron density on the coordinating oxygen atoms. An increase in electron density on the carbonyl oxygens would enhance their Lewis basicity, potentially leading to stronger metal-oxygen bonds.

The table below summarizes the anticipated effects of the isopropyl group on the coordination chemistry of this compound.

Effect Description Anticipated Consequence on Coordination
Steric Hindrance The bulky nature of the isopropyl group creates spatial crowding around the metal center.- Favors lower coordination numbers.- Influences the preferred coordination geometry to minimize steric repulsion.- May restrict the formation of certain polymeric structures.
Inductive Effect (+I) The isopropyl group donates electron density to the adjacent amide nitrogen.- May subtly increase the Lewis basicity of the carbonyl oxygen atoms, potentially strengthening the metal-oxygen bond.

Role of the Pyridyl Nitrogen Position (e.g., pyridin-3-yl vs. pyridin-2-yl)

The position of the nitrogen atom within the pyridine ring is a critical factor in determining the coordination behavior of pyridyl-containing ligands. The difference between a pyridin-3-yl and a pyridin-2-yl substituent in an oxalamide framework has profound implications for the chelation possibilities and the resulting structure of the metal complexes.

In the case of a pyridin-2-yl substituent, the nitrogen atom is in a position that allows for the formation of a stable five-membered chelate ring involving the pyridyl nitrogen and one of the amide nitrogen or oxygen atoms of the oxalamide backbone. This chelation is a strong driving force in the formation of stable metal complexes. The resulting complexes with pyridin-2-yl-containing oxalamides often feature this N,N or N,O-bidentate coordination mode.

Conversely, with a pyridin-3-yl substituent, as in this compound, the nitrogen atom is located at the meta position relative to the point of attachment to the oxalamide. This positioning makes it sterically impossible for the pyridyl nitrogen to form a chelate ring with the adjacent amide group. Therefore, the pyridin-3-yl nitrogen can only act as a monodentate donor to a metal center.

This fundamental difference in coordination ability leads to distinct structural possibilities for the resulting metal complexes:

Monodentate Coordination: The pyridin-3-yl nitrogen can coordinate to a single metal center.

Bridging Ligand: The this compound ligand can act as a bridging ligand, with the oxalamide moiety coordinating to one metal center and the pyridin-3-yl nitrogen coordinating to another. This can lead to the formation of dinuclear complexes or coordination polymers.

The electronic properties of the pyridin-3-yl group are also distinct from the pyridin-2-yl isomer. The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density on the ring. The basicity of the pyridyl nitrogen is also influenced by its position. Generally, the pKa of the conjugate acid of pyridine is around 5.2. The electronic effect of the oxalamide substituent on the basicity of the pyridin-3-yl nitrogen is expected to be modest. Pyridine itself is considered a weak π-acceptor ligand. wikipedia.org

The following table provides a comparative overview of the expected coordination behavior of pyridin-3-yl versus pyridin-2-yl oxalamides.

Feature Pyridin-3-yl Oxalamide Pyridin-2-yl Oxalamide
Chelation Potential No chelation involving the pyridyl nitrogen is possible due to its meta position.Can form a stable five-membered chelate ring (N,N or N,O coordination).
Primary Coordination Mode Acts as a monodentate (through pyridyl N) or bridging ligand.Acts as a bidentate chelating ligand.
Resulting Structures Favors the formation of mononuclear complexes with monodentate pyridyl coordination or polynuclear/polymeric structures through bridging.Favors the formation of stable mononuclear complexes with a chelating ligand.
Flexibility The ligand has more conformational freedom as it is not constrained by chelation.The ligand conformation is more rigid upon chelation.

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Pathways Involving the Oxalamide Moiety

The oxalamide functional group, characterized by two adjacent amide linkages, is the central reactive component of the molecule. Its reactivity is primarily centered around the electrophilic nature of the carbonyl carbons and the nucleophilicity of the amide nitrogens.

Hydrolysis and Transamidation Reactions

Hydrolysis:

Under acidic or basic conditions, the amide bonds of the oxalamide moiety are susceptible to hydrolysis, leading to the cleavage of the molecule. youtube.com This reaction involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on one of the carbonyl carbons.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent attack by water, followed by proton transfer and elimination, leads to the formation of a carboxylic acid and an amine. For N1-isopropyl-N2-(pyridin-3-yl)oxalamide, this would yield oxalic acid, isopropylamine (B41738), and 3-aminopyridine (B143674). The reaction is typically driven by the use of concentrated mineral acids and heat. youtube.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This process is generally more challenging for amides compared to esters due to the lower electrophilicity of the amide carbonyl carbon. solubilityofthings.com However, with strong bases and elevated temperatures, hydrolysis can occur to yield the corresponding carboxylate salts and amines. arkat-usa.orggoogle.com For the target molecule, this would result in oxalate, isopropylamine, and 3-aminopyridine.

The relative rates of hydrolysis of the two amide bonds would be influenced by the electronic and steric nature of the substituents. The N-isopropyl group is an electron-donating group, which slightly decreases the electrophilicity of the adjacent carbonyl carbon. Conversely, the pyridin-3-yl group is electron-withdrawing, which would make the other carbonyl carbon more susceptible to nucleophilic attack.

Transamidation:

Transamidation is a process where an amide reacts with an amine to exchange the amine component. mdpi.com This reaction is typically catalyzed by acids, bases, or transition metals and is often an equilibrium process. organic-chemistry.orgchemistryviews.org For this compound, reaction with a different primary or secondary amine could lead to the substitution of either the isopropylamine or the 3-aminopyridine moiety. The outcome of the reaction would depend on the relative nucleophilicity of the incoming amine and the stability of the leaving amine. mdpi.com

Functional Group Interconversions at the Amide Linkages

The amide groups of the oxalamide core can undergo various functional group interconversions. For instance, reduction of the amide carbonyls can lead to the formation of the corresponding amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. Complete reduction of both amide groups in this compound would yield N1-isopropyl-N2-(pyridin-3-yl)ethane-1,2-diamine.

Reactivity of the Pyridine (B92270) Nitrogen

The nitrogen atom of the pyridin-3-yl group introduces a distinct set of reactive properties to the molecule, primarily related to its basicity and its influence on the aromatic ring's electronics.

Protonation and Acid-Base Behavior in Solution

The lone pair of electrons on the pyridine nitrogen is located in an sp² hybrid orbital and is not involved in the aromatic π-system. wikipedia.org This makes the pyridine nitrogen basic and readily available for protonation by acids to form a pyridinium (B92312) salt. wikipedia.orguoanbar.edu.iq The pKa of the conjugate acid of pyridine is approximately 5.25. wikipedia.org The presence of the electron-withdrawing oxalamide substituent at the 3-position is expected to decrease the basicity of the pyridine nitrogen to some extent. In an acidic solution, this compound would exist as the corresponding pyridinium salt.

Participation in Nucleophilic or Electrophilic Processes

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iqquimicaorganica.org Electrophilic attack, when it occurs, is directed to the 3- and 5-positions relative to the nitrogen. quimicaorganica.orgaklectures.comquora.com In this compound, the oxalamide group is already at the 3-position. Further electrophilic substitution would likely occur at the 5-position of the pyridine ring, although harsh reaction conditions would be necessary.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. wikipedia.orguoanbar.edu.iqquora.com However, this typically requires a good leaving group at these positions. The pyridine nitrogen itself can act as a nucleophile, for example, in reactions with alkyl halides to form N-alkylpyridinium salts. wikipedia.org

Role of Substituents in Modulating Reactivity and Selectivity

Isopropyl Group: The isopropyl group is an electron-donating alkyl group. Its presence on one of the amide nitrogens increases the electron density on that nitrogen and slightly decreases the electrophilicity of the adjacent carbonyl carbon. Sterically, the bulky isopropyl group can hinder the approach of nucleophiles to the adjacent carbonyl group. acs.org

Pyridin-3-yl Group: The pyridin-3-yl group is an electron-withdrawing aromatic substituent due to the electronegativity of the nitrogen atom. nih.gov This has several effects:

It increases the acidity of the N-H proton of the amide it is attached to.

It increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack compared to the other carbonyl carbon.

It deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic substitution. uoanbar.edu.iqquimicaorganica.org

The electronic disparity between the two amide linkages, induced by the different substituents, would likely lead to regioselectivity in reactions such as partial hydrolysis or transamidation. For instance, a nucleophile is expected to preferentially attack the carbonyl carbon adjacent to the more electron-withdrawing pyridin-3-yl group.

Below is a table summarizing the expected reactivity at different sites of the molecule.

Reactive Site Type of Reaction Influencing Factors Plausible Products
Carbonyl Carbon (adjacent to isopropyl)Nucleophilic Acyl Substitution (e.g., Hydrolysis, Transamidation)Steric hindrance from isopropyl group; Electron-donating nature of isopropyl group.Oxalic acid, Isopropylamine, 3-aminopyridine (upon complete reaction)
Carbonyl Carbon (adjacent to pyridinyl)Nucleophilic Acyl Substitution (e.g., Hydrolysis, Transamidation)Electron-withdrawing nature of pyridin-3-yl group enhances electrophilicity.Oxalic acid, Isopropylamine, 3-aminopyridine (upon complete reaction)
Pyridine NitrogenProtonation, N-AlkylationBasicity of the nitrogen lone pair.Pyridinium salt, N-alkylpyridinium salt
Pyridine RingElectrophilic Aromatic SubstitutionDeactivating effect of the ring nitrogen and the oxalamide substituent.Substitution at the 5-position (relative to ring N)
Pyridine RingNucleophilic Aromatic SubstitutionActivating effect of the ring nitrogen (requires a leaving group).Substitution at the 2- or 4-positions (relative to ring N)

Impact of the Isopropyl Group on Steric Hindrance and Electronic Effects

The presence of an isopropyl group attached to one of the amide nitrogens in this compound introduces distinct steric and electronic characteristics that influence the molecule's reactivity and conformational preferences. The bulky nature of the isopropyl group can create significant steric hindrance, which may impede the approach of reactants to the adjacent carbonyl center. This steric congestion can influence the rate and feasibility of nucleophilic attack at the amide carbonyl. Research on other molecules has shown that steric repulsion between bulky groups, such as an isopropyl and a naphthalene (B1677914) group, can restrict the free rotation of C-N bonds, leading to the formation of pseudo-E/Z stereoisomers. researchgate.net While direct studies on this compound are not available, it is plausible that similar rotational barriers could exist in this molecule, affecting its conformational dynamics.

Influence of the Pyridyl Ring on Aromatic Reactivity

The pyridyl ring in this compound significantly governs the aromatic reactivity of the molecule. Pyridine is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom, which withdraws electron density from the ring. quora.com This deactivation makes the pyridyl ring less susceptible to electrophilic aromatic substitution compared to benzene. quora.comwikipedia.org When such reactions do occur, they are typically sluggish and require harsh conditions. uoanbar.edu.iq The nitrogen atom in the pyridine ring also has a basic lone pair of electrons in an sp2 orbital that is available for protonation, making pyridine a basic compound. wikipedia.org

The position of the oxalamide substituent on the pyridyl ring (at the 3-position) further dictates the regioselectivity of any potential aromatic substitution reactions. In electrophilic substitutions on pyridine, the attack generally occurs at the 3-position because the intermediates for substitution at the 2- and 4-positions are significantly destabilized by the adjacent positively charged nitrogen atom in the resonance forms. uoanbar.edu.iq Conversely, pyridine is more reactive towards nucleophilic substitution than benzene, particularly at the 2- and 4-positions, as these positions are more electron-deficient. wikipedia.orguoanbar.edu.iq The Chichibabin reaction, for instance, involves the amination of pyridine at the 2-position using sodium amide. quora.comwikipedia.org Therefore, while the pyridyl ring in this compound is generally deactivated towards electrophiles, it presents potential sites for nucleophilic attack, should appropriate reaction conditions be applied. The electronic properties and, consequently, the reactivity of the pyridyl ring can be further modulated by introducing substituents on the ring, which can either be electron-donating or electron-withdrawing. nih.govrsc.org

Interactive Data Table: Comparison of Reactivity

FeatureIsopropyl GroupPyridyl Ring
Primary Electronic Effect Weakly electron-donating (+I)Electron-withdrawing
Impact on Adjacent Amide Increases electron density on N1Withdraws electron density from C3
Steric Influence High steric hindrancePlanar, less steric bulk than isopropyl
Reactivity towards Electrophiles N/ADeactivated (less reactive than benzene)
Reactivity towards Nucleophiles May hinder attack at adjacent C=OActivated at positions 2 and 4
Basicity Slightly increases basicity of N1Nitrogen lone pair confers basicity

Advanced Applications in Chemical Research

Catalytic Applications of Metal-Oxalamide Complexes

The utility of a ligand in catalysis is determined by its coordination chemistry with various metal centers and the electronic and steric properties it imparts. For N1-isopropyl-N2-(pyridin-3-yl)oxalamide, which possesses both a pyridine (B92270) ring and an oxalamide core, the potential for forming catalytically active metal complexes is theoretically plausible. However, the scientific literature lacks specific studies on this compound.

Exploration of this compound-based Metal Catalysts in Organic Transformations

There are no specific research articles detailing the use of metal complexes derived from this compound as catalysts in organic transformations. The performance of such catalysts in reactions like cross-coupling, oxidation, or reduction has not been reported. Consequently, there is no available data on their catalytic efficiency, substrate scope, or reaction kinetics.

Ligand Design Principles for Tunable Catalytic Activity and Selectivity

The design of ligands is crucial for modulating the behavior of metal catalysts. Key principles involve altering substituent groups to influence steric hindrance and electronic properties, thereby tuning catalytic activity and selectivity. While the N1-isopropyl and N2-(pyridin-3-yl) groups on the oxalamide backbone would be expected to influence these properties, no studies have been published that systematically investigate these effects for this specific ligand. Research on the broader class of oxalamide ligands suggests that modifications to the N-substituents can significantly impact catalytic outcomes, but these findings cannot be directly attributed to this compound without dedicated experimental validation.

Supramolecular Materials Design

The field of supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. The structure of this compound, featuring hydrogen bond donors (amide N-H) and acceptors (amide C=O, pyridine N), suggests its potential as a building block for supramolecular assemblies. However, specific research into the supramolecular behavior of this compound is not found in the current body of scientific literature.

Engineering Hydrogen Bonded Networks and Coordination Polymers

The formation of predictable and robust hydrogen-bonded networks is a cornerstone of crystal engineering. Similarly, the pyridinyl nitrogen atom provides a potential coordination site for metal ions, suggesting the possibility of forming coordination polymers. Despite this potential, there are no published crystal structures or detailed studies that describe the formation of hydrogen-bonded networks or coordination polymers specifically involving this compound.

Self-Assembly Principles and Crystal Engineering with this compound

The principles of self-assembly and crystal engineering guide the design of molecules that can organize into desired solid-state architectures. The interplay of hydrogen bonding, π-π stacking (from the pyridine ring), and van der Waals forces would be expected to direct the solid-state packing of this compound. However, without experimental crystallographic data, any discussion of its specific self-assembly behavior or its application in crystal engineering remains speculative. There are no research articles that provide this information for the title compound.

Future Research Directions and Outlook

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research into N1-isopropyl-N2-(pyridin-3-yl)oxalamide should prioritize the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic reagents.

Conventional methods for synthesizing oxalamides often rely on the use of oxalyl chloride, which is highly reactive and generates stoichiometric amounts of waste. mdpi.com A promising avenue for future research lies in the exploration of catalytic, atom-economical alternatives. One such approach is the acceptorless dehydrogenative coupling of amines with ethylene (B1197577) glycol, a bulk chemical that can be derived from biomass. mdpi.comnih.gov This method, which has been successfully demonstrated for a range of amines, including those containing pyridine (B92270) rings, generates hydrogen gas as the only byproduct, representing a significant advancement in green chemistry. mdpi.com The application of this ruthenium-catalyzed methodology to the synthesis of this compound from 3-aminopyridine (B143674) and isopropylamine (B41738) with ethylene glycol would be a significant step towards a more sustainable production process.

Further research could also focus on flow chemistry approaches, which offer advantages in terms of safety, scalability, and process control. The development of a continuous-flow synthesis for this compound could lead to a more efficient and industrially viable manufacturing process.

Deeper Exploration of Structure-Property Relationships through Advanced Computational Methods

A thorough understanding of the relationship between the molecular structure of this compound and its physicochemical properties is crucial for guiding its future applications. Advanced computational methods, such as Density Functional Theory (DFT), can provide invaluable insights into its conformational landscape, electronic structure, and intermolecular interactions.

Future computational studies should focus on elucidating the preferred conformations of the molecule, paying particular attention to the rotational barriers around the amide bonds and the orientation of the isopropyl and pyridinyl substituents. Such studies can help to predict the molecule's ability to engage in hydrogen bonding and other non-covalent interactions, which are critical for its behavior in different environments.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physical properties of this compound and its derivatives. By correlating molecular descriptors with experimental data, these models can accelerate the discovery of new applications and the design of second-generation molecules with enhanced performance characteristics.

Expansion of this compound as a Versatile Ligand Scaffold

The presence of multiple coordination sites—namely the nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the oxalamide backbone—makes this compound an excellent candidate for use as a ligand in coordination chemistry. The N,N'-disubstituted oxalamide motif is known to be a robust building block for the construction of polynuclear complexes and supramolecular assemblies.

Future research should systematically explore the coordination chemistry of this compound with a wide range of transition metal ions. The synthesis and characterization of its metal complexes will likely reveal novel structural motifs and interesting magnetic or photophysical properties. The steric bulk of the isopropyl group and the electronic properties of the pyridinyl ring are expected to play a significant role in determining the geometry and stability of the resulting complexes.

Moreover, the potential of these metal complexes in catalysis should be investigated. Oxalamide-based ligands have been successfully employed in copper-catalyzed cross-coupling reactions, and it is plausible that complexes of this compound could exhibit catalytic activity in a variety of organic transformations.

Untapped Potential in Advanced Chemical Systems and Materials Science

The unique structural features of this compound suggest its potential utility in the development of advanced chemical systems and functional materials. The ability of the oxalamide core to form strong hydrogen bonds can be exploited for the rational design of self-assembling systems, such as gels, liquid crystals, and other soft materials.

In the realm of materials science, this compound could serve as a versatile building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The directionality of the pyridinyl nitrogen and the bridging capability of the oxalamide unit could lead to the formation of porous materials with potential applications in gas storage, separation, and catalysis.

Furthermore, the incorporation of the this compound moiety into polymer backbones could lead to the development of novel functional polymers with tailored thermal, mechanical, and photophysical properties. The exploration of these avenues could open up new horizons for the application of this compound in materials science.

Challenges and Opportunities in the Field of Oxalamide Chemistry

While the future of this compound research appears promising, several challenges inherent to oxalamide chemistry must be addressed. One of the primary challenges is achieving selective synthesis, particularly when creating unsymmetrical oxalamides. The development of orthogonal protection-deprotection strategies and highly selective catalytic systems will be crucial for overcoming this hurdle.

Another challenge lies in overcoming potential product inhibition during synthesis, where the oxalamide product can act as a chelating ligand and deactivate the catalyst. mdpi.com The design of catalyst systems that are resistant to product inhibition will be a key area of future research.

Q & A

Q. Optimization Tips :

  • Adjust molar ratios (e.g., 1.2:1 amine-to-oxalyl chloride) to minimize side products.
  • Use anhydrous solvents and controlled temperatures to prevent hydrolysis.
  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. Table 1: Synthesis Parameters

StepReagents/ConditionsPurpose
1Oxalyl chloride, DCM, 0–5°CActivate carbonyl for amide formation
2DCC/HOBt, DMF, RTFacilitate coupling with pyridine amine
3Ethanol recrystallizationPurify final product

Which spectroscopic techniques are most reliable for characterizing this compound?

Q. Methodological Answer :

  • NMR :
    • ¹H NMR : Peaks at δ 8.3–8.5 ppm (pyridyl protons), δ 1.2 ppm (isopropyl CH3), and δ 4.0 ppm (amide NH) confirm structural integrity .
    • ¹³C NMR : Carbonyl signals at ~160 ppm verify oxalamide bonds.
  • IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
  • Mass Spectrometry : ESI-MS m/z 250.1 [M+H]⁺ for molecular ion validation .

What are the common chemical reactions and stability considerations for this compound?

Q. Methodological Answer :

  • Hydrolysis : Susceptible under acidic/basic conditions (e.g., pH <2 or >10). Stabilize with buffered solutions during biological assays .
  • Nucleophilic substitution : Pyridine nitrogen can coordinate metals (e.g., Cu²⁺), useful in catalysis studies .
  • Storage : Store at –20°C in desiccated, amber vials to prevent degradation .

How do solubility properties influence formulation for in vitro studies?

Q. Methodological Answer :

  • Solubility :
    • Organic solvents: High solubility in DMSO (>50 mg/mL) and DCM.
    • Aqueous media: Poor solubility (<0.1 mg/mL in water); use co-solvents (e.g., 10% DMSO in PBS) .
  • Formulation : For cell-based assays, pre-dissolve in DMSO and dilute with culture media (final DMSO ≤0.1%) to avoid cytotoxicity .

Advanced Research Questions

How can reaction kinetics and mechanisms be studied for oxalamide bond formation?

Q. Methodological Answer :

  • Stopped-flow NMR : Track real-time amide bond formation in deuterated DMF .
  • Computational modeling : Use DFT (Density Functional Theory) to calculate activation energies for coupling steps (e.g., Gaussian 16 software) .
  • Kinetic profiling : Vary temperature (25–50°C) and measure rate constants via HPLC to construct Arrhenius plots .

How to resolve contradictions in biological activity data across different assays?

Q. Methodological Answer :

  • Case study : If IC50 values vary between enzyme inhibition and cell viability assays:
    • Validate target engagement using SPR (Surface Plasmon Resonance) .
    • Perform orthogonal assays (e.g., Western blot for downstream pathway markers) .
    • Check for off-target effects via kinome-wide profiling .

What strategies guide structure-activity relationship (SAR) studies to enhance bioactivity?

Q. Methodological Answer :

  • Modify substituents :
    • Replace isopropyl with bulkier groups (e.g., cyclopropyl) to enhance hydrophobic interactions .
    • Introduce electron-withdrawing groups (e.g., -CF3) on the pyridine ring to improve binding affinity .
  • 3D-QSAR : Use CoMFA (Comparative Molecular Field Analysis) to model steric/electronic requirements .

Q. Table 2: SAR Modifications and Outcomes

ModificationObserved EffectReference
Isopropyl → Cyclopropyl2× increase in kinase inhibition
Pyridine-3-yl → 5-CF3-pyridineImproved logP (2.1 →1.8)

How to address analytical challenges in differentiating polymorphic forms?

Q. Methodological Answer :

  • PXRD : Identify distinct diffraction patterns for polymorphs (e.g., Form I vs. Form II) .
  • DSC : Measure melting points (e.g., Form I: 145°C; Form II: 152°C) .
  • Solubility studies : Compare dissolution rates in simulated gastric fluid .

What thermodynamic studies are critical for stability profiling?

Q. Methodological Answer :

  • TGA : Assess thermal decomposition (onset ~200°C in N2 atmosphere) .
  • Forced degradation : Expose to UV light (ICH Q1B guidelines) to identify photo-degradation products via LC-MS .

How to design experiments for studying synergistic effects in combination therapies?

Q. Methodological Answer :

  • Checkerboard assay : Test with anticancer agents (e.g., doxorubicin) to calculate FIC (Fractional Inhibitory Concentration) indices .
  • Transcriptomics : Perform RNA-seq to identify pathways modulated by combination treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.